3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the sulfanylmethyl group.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under basic conditions to form the final product.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound may exhibit pharmacological activities. The pyrimidine ring is a common motif in many biologically active molecules, including antiviral and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of compounds containing the pyrimidine ring often involves interaction with nucleic acids or enzymes. The chloro group and the sulfanylmethyl group can enhance binding affinity to biological targets, potentially leading to inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog without the piperidine and ester groups.
Pyrimidine-4-thiol: Lacks the chloro substituent but contains the thiol group.
Piperidine-1-carboxylic acid tert-butyl ester: Contains the piperidine and ester groups but lacks the pyrimidine ring.
Uniqueness
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-4-5-11(9-19)10-22-12-6-7-17-13(16)18-12/h6-7,11H,4-5,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSOQHMHHRVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117625 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353988-25-6 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353988-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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